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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Acetylbutyrolactone (CAS No. 517-23-7), a key intermediate in the synthesis of various

pharmaceuticals and a versatile building block in organic chemistry. This document is intended

for researchers, scientists, and professionals in drug development, offering a centralized

resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data.

Introduction
2-Acetylbutyrolactone, with the chemical formula C₆H₈O₃, is a derivative of γ-butyrolactone.

Its structure, featuring both a lactone ring and an acetyl group, provides a unique platform for a

variety of chemical transformations. Accurate and detailed spectroscopic data are crucial for its

identification, characterization, and quality control in synthetic applications. This guide presents

a compilation of its ¹H NMR, ¹³C NMR, IR, and MS data in a structured format, alongside

detailed experimental protocols for data acquisition.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-Acetylbutyrolactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR data for 2-Acetylbutyrolactone are presented below.

Table 1: ¹H NMR Spectroscopic Data for 2-Acetylbutyrolactone

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.3 m 2H -CH₂- (C4)

2.29 s 3H -C(O)CH₃

3.65 t, J=9.0 Hz 1H -CH- (C3)

~4.2 m 2H -O-CH₂- (C5)

Note: Data acquired in CDCl₃ at 400 MHz. Chemical shifts are referenced to tetramethylsilane

(TMS). The spectrum shows the presence of both enol and keto tautomers.

Table 2: ¹³C NMR Spectroscopic Data for 2-Acetylbutyrolactone

Chemical Shift (δ) ppm Assignment

29.3 -C(O)CH₃

30.5 -CH₂- (C4)

54.4 -CH- (C3)

65.8 -O-CH₂- (C5)

174.4 Lactone C=O (C2)

201.8 Ketone C=O

Note: Data acquired in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for 2-Acetylbutyrolactone are detailed below.
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Table 3: IR Spectroscopic Data for 2-Acetylbutyrolactone

Wavenumber (cm⁻¹) Intensity Assignment

2920 Weak C-H stretch (CH₂)

1765 Strong C=O stretch (lactone)

1720 Strong C=O stretch (ketone)

1423 Medium CH₂ scissoring

1360 Medium CH₂ wagging

1217 Medium CH₂ twisting

1180 Strong C-O stretch

785 Medium CH₂ rocking

Note: The presence of two distinct carbonyl peaks confirms the lactone and ketone

functionalities.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The key mass spectral data for 2-Acetylbutyrolactone are as follows.

Table 4: Mass Spectrometry Data for 2-Acetylbutyrolactone

m/z Relative Intensity (%) Assignment

128 2.6 [M]⁺ (Molecular Ion)

86 48.5 [M - C₂H₂O]⁺

43 100 [CH₃CO]⁺ (Base Peak)

41 26.9 [C₃H₅]⁺

Note: Data obtained via electron ionization (EI) at 70 eV.
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Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented in this guide.

NMR Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 2-Acetylbutyrolactone was dissolved in 0.5-

0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard (0.03% v/v). The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Acquisition Time: ~3 seconds

Relaxation Delay: 2 seconds

Spectral Width: 16 ppm

Temperature: 298 K

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Acquisition Time: ~1 second

Relaxation Delay: 2 seconds

Spectral Width: 240 ppm
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Temperature: 298 K

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃

solvent peak at 77.16 ppm for ¹³C.

FT-IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond

attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of neat 2-Acetylbutyrolactone was placed directly onto the

ATR crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to

sample analysis.

Data Processing: The sample spectrum was baseline-corrected and the peak positions were

identified.

Mass Spectrometry
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

Sample Preparation: A dilute solution of 2-Acetylbutyrolactone was prepared in

dichloromethane (1 mg/mL).

GC Conditions:
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Injection Volume: 1 µL

Injector Temperature: 250 °C

Carrier Gas: Helium

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness).

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate

of 10 °C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: 40-400 amu

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Data Processing: The mass spectrum corresponding to the chromatographic peak of 2-
Acetylbutyrolactone was extracted and analyzed.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Acetylbutyrolactone.
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General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis of a Chemical Compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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